Tetrafluoroterephthalonitrile

Description

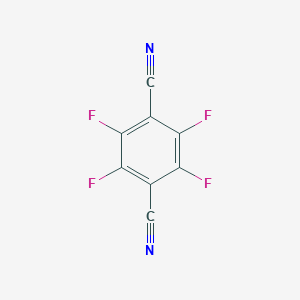

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetrafluorobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRSJGWFEMHHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075141 | |

| Record name | Tetrafluoroterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-49-0 | |

| Record name | Tetrafluoroterephthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluoroterephthalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluoroterephthalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrafluoroterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroterephthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrafluoroterephthalonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9NAY7JK97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tetrafluoroterephthalonitrile (CAS 1835-49-0)

This technical guide provides a comprehensive overview of this compound (CAS 1835-49-0), a versatile fluorinated compound. This document details its chemical and physical properties, safety and handling guidelines, synthesis protocols, and key applications in materials science and organic synthesis.

Chemical and Physical Properties

This compound, also known as Perfluoroterephthalonitrile, is a white to light yellow crystalline solid.[1][2] Its unique structure, featuring a tetrafluorinated benzene ring with two nitrile groups, imparts excellent thermal stability and chemical resistance.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1835-49-0 | [1][3] |

| Molecular Formula | C₈F₄N₂ | [1][3][4][5] |

| Molecular Weight | 200.09 g/mol | [3][4][5] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 196 - 200 °C | [1][2][6] |

| Boiling Point | 243.3 ± 40.0 °C at 760 mmHg | [6][7] |

| Density | 1.5 ± 0.1 g/cm³ | [6][8] |

| Solubility | Soluble in hot ethanol and acetone.[8][9] Poor solubility in water.[8] | [8][9] |

| IUPAC Name | 2,3,5,6-tetrafluorobenzene-1,4-dicarbonitrile | [5] |

| Synonyms | Perfluoroterephthalonitrile, 1,4-Dicyanotetrafluorobenzene | [1][5][7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: Hazard Identification and Safety Information

| Hazard Class | Description | Source(s) |

| Acute Oral Toxicity | Category 3 (Toxic if swallowed) | [2][10] |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | [10] |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | [10] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [10][11] |

| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [10][11] |

| Target Organ Toxicity | Respiratory system | [10] |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent).

-

Use only in a well-ventilated area or under a chemical fume hood.[10]

-

Do not eat, drink, or smoke when handling this product.[2]

-

In case of accidental ingestion, seek immediate medical attention.[2]

-

Store in a cool, dry place with the container tightly sealed.[8]

-

Avoid contact with strong oxidizing agents and strong bases.[8][10]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the fluorination of tetrachloroterephthalonitrile.

Experimental Protocol: Synthesis from Tetrachloroterephthalonitrile

This protocol is based on a method described by ChemicalBook and a related patent.[4][8][12]

Materials:

-

Tetrachloroterephthalonitrile

-

Potassium fluoride (dried at 500°C and pulverized)[4]

-

N,N-Dimethylformamide (DMF, desiccated over potassium hydroxide and distilled, water content ≤ 0.02%)[4]

Procedure:

-

A reactor equipped with a reflux condenser is purged with nitrogen gas.

-

The reactor is charged with tetrachloroterephthalonitrile, dry potassium fluoride, and dimethylformamide. For example, 1.330 grams of tetrachloroterephthalonitrile, 1.743 grams of dry potassium fluoride, and 10 milliliters of DMF can be used.[4]

-

The mixture is heated to 130°C with continuous agitation and allowed to react for five hours.[4] Some methods suggest a reaction temperature of up to 160°C.[8]

-

After the reaction is complete, the reactor contents are poured into ice water.

-

A saturated aqueous solution of sodium chloride is added to facilitate the separation of the product.

-

The resulting solid product is separated by filtration, washed with water, and then dried.

-

This method has been reported to yield this compound with a purity exceeding 99% and a yield of over 80%.[4][12]

Caption: Synthesis workflow for this compound.

Applications and Reactions

This compound is a valuable building block in several areas of materials science and chemistry due to its reactivity and the properties it imparts to the resulting materials.

Key Application Areas:

-

High-Performance Polymers: It is a key monomer in the synthesis of high-performance polymers, such as fluorinated polymers with exceptional thermal stability and chemical resistance, making them suitable for aerospace and automotive applications.[1][13]

-

Polymers of Intrinsic Microporosity (PIMs): A primary application is in the creation of PIMs, which are used in gas separation membranes.[3][4][7][13] These have been studied for the efficient separation of gases like H₂ and CO₂.[4][7]

-

Electronics: The compound is used to develop specialized resins and insulating materials for electronic components that require high voltage resistance and thermal stability.[1][13]

-

Organic Synthesis: The fluorine atoms on the benzene ring are susceptible to nucleophilic substitution, and the nitrile groups can be converted into other functional groups like carboxylic acids and amines, making it a versatile intermediate.[8]

-

Fluorinated Dyes: It serves as a precursor in the production of specialized fluorinated dyes for the textile and coating industries.[1]

-

Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.[1][8]

Notable Reactions:

-

Reaction with Grignard Reagents: this compound reacts with alkyl Grignard reagents to yield the corresponding 4-alkyltetrafluorobenzonitriles.[4]

-

Formation of Metal Complexes: It can act as a four-electron donor ligand, forming η²-nitrile complexes with metals like tungsten(II).[4][7]

Caption: Key application areas for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1835-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 1835-49-0 [chemicalbook.com]

- 5. This compound | C8F4N2 | CID 15783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,5,6-Tetrafluoroterephthalonitrile | CAS#:1835-49-0 | Chemsrc [chemsrc.com]

- 7. lookchem.com [lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. This compound 99 1835-49-0 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. chembk.com [chembk.com]

- 12. US3975424A - Method for manufacture of this compound - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

physical properties of Tetrafluoroterephthalonitrile

An In-depth Technical Guide to the Physical Properties of Tetrafluoroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as 1,4-dicyano-2,3,5,6-tetrafluorobenzene, is a versatile fluorinated aromatic compound. Its unique electronic properties, stemming from the presence of four highly electronegative fluorine atoms and two electron-withdrawing nitrile groups, make it a valuable building block in various fields, including materials science and medicinal chemistry.[1] This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and key reactions, presented in a format tailored for scientific and research applications.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C₈F₄N₂ | [2][3][4] |

| Molecular Weight | 200.09 g/mol | [3][4][5] |

| Appearance | White to light yellow powder or crystals | [2][6] |

| Melting Point | 196 - 200 °C | [2][3] |

| Boiling Point | 243.3 °C (at 760 mmHg) | [3][6] |

| Density | ~1.5 - 1.62 g/cm³ (estimate) | [3][7] |

| Vapor Pressure | 0.0324 mmHg at 25°C | [3][6][7] |

| Flash Point | 100.9 °C | [3][7] |

| Refractive Index | 1.474 (estimate) | [3][6][7] |

| Solubility | Soluble in hot methanol and acetone.[3][8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a halogen exchange reaction starting from tetrachloroterephthalonitrile. The following protocol is based on established procedures.[5]

Materials:

-

Tetrachloroterephthalonitrile

-

Anhydrous Potassium Fluoride (dried at 500°C and pulverized)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

A reaction vessel equipped with a reflux condenser is purged with nitrogen gas.

-

Tetrachloroterephthalonitrile, anhydrous potassium fluoride, and anhydrous dimethylformamide are added to the reactor.

-

The reaction mixture is heated to 130°C with continuous agitation.

-

The reaction is allowed to proceed for approximately five hours.

-

Upon completion, the reactor contents are poured into ice water.

-

A saturated aqueous solution of sodium chloride is added to facilitate the separation of the product.

-

The resulting solid product is isolated by filtration, washed with water, and subsequently dried.

This procedure typically yields this compound in good purity.[5]

Reactivity and Applications

The electron-deficient nature of the aromatic ring in this compound dictates its reactivity, making it highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[1] This reactivity is harnessed in the synthesis of advanced materials and complex organic molecules.

One of the primary applications of this compound is as a monomer in the synthesis of Polymers of Intrinsic Microporosity (PIMs).[5] These polymers are characterized by their rigid and contorted structures that prevent efficient packing, leading to a high free volume and microporosity.

This compound also readily reacts with Grignard reagents, which act as carbon nucleophiles. This reaction allows for the introduction of alkyl or aryl groups onto the fluorinated ring, displacing one of the fluorine atoms.[5]

Spectral Data

The characterization of this compound is routinely performed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹⁹F and ¹³C NMR spectra are available for this compound, providing detailed information about the fluorine and carbon environments within the molecule.[9][10]

-

Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands corresponding to the C-F and C≡N bonds.[11][12] The strong electron-withdrawing nature of the substituents influences the positions of these bands.

-

Mass Spectrometry (MS): Mass spectral data is available, confirming the molecular weight of the compound.[10][12] High-resolution mass spectrometry can be used for precise mass determination and structural elucidation.[13]

This compilation of physical properties and experimental data serves as a valuable resource for researchers and professionals working with this compound, facilitating its application in the development of novel materials and chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C8F4N2 | CID 15783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1835-49-0 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. 四氟对苯二腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(1835-49-0) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(1835-49-0) IR2 [m.chemicalbook.com]

- 12. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 13. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Tetrafluoroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the melting and boiling points of tetrafluoroterephthalonitrile (TFTFN), a versatile fluorinated organic compound. Its unique electronic properties make it a valuable building block in the synthesis of advanced materials and pharmaceutical intermediates. Understanding its physical properties is crucial for its application in various research and development settings.

Physical Properties

This compound is typically a white to light yellow crystalline solid at room temperature.[1] The high degree of fluorination and the presence of two nitrile groups significantly influence its physical characteristics, including its melting and boiling points.

Quantitative Data Summary

The experimentally determined and predicted physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 196 - 200 °C | [2] |

| 197 - 199 °C (lit.) | [3][4][5] | |

| 198 °C | [6] | |

| Boiling Point | 243.3 ± 40.0 °C (Predicted) | [3][4] |

| 243.3 °C | [6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a halogen exchange reaction from tetrachloroterephthalonitrile. The following protocol is based on established literature.[7][8]

Materials:

-

Tetrachloroterephthalonitrile

-

Anhydrous Potassium Fluoride (dried at 500°C and pulverized)[7]

-

Anhydrous Dimethylformamide (DMF, water content ≤ 0.02% by weight)[7]

-

Nitrogen gas[8]

-

Ice water[8]

-

Saturated aqueous solution of sodium chloride[8]

Procedure:

-

A reaction vessel equipped with a reflux condenser is purged with nitrogen gas.[8]

-

Tetrachloroterephthalonitrile, anhydrous potassium fluoride, and anhydrous dimethylformamide are added to the reactor.[8]

-

The mixture is heated to 130°C with continuous agitation and allowed to react for five hours.[8]

-

Upon completion of the reaction, the contents of the reactor are cooled and then poured into ice water.[8]

-

A saturated aqueous solution of sodium chloride is added to facilitate the separation of the product.[8]

-

The resulting solid product is collected by filtration, washed with water, and then dried.[7][8]

This process typically yields this compound with a purity exceeding 99%.[8]

Determination of Melting Point

While specific experimental details for the determination of this compound's melting point are not extensively described in the provided literature, standard laboratory techniques such as capillary melting point determination are commonly employed.

General Protocol:

-

A small amount of the purified, dry this compound powder is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 2,3,5,6-Tetrafluoroterephthalonitrile | CAS#:1835-49-0 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 1835-49-0 [chemicalbook.com]

- 8. US3975424A - Method for manufacture of this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Tetrafluoroterephthalonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tetrafluoroterephthalonitrile (TFTFN), a key building block in the synthesis of high-performance polymers and functional organic materials. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and material fabrication.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For this compound, a relatively polar molecule due to the presence of four fluorine atoms and two nitrile groups, solubility is expected to be higher in polar organic solvents. Factors such as temperature and the specific nature of the solvent play a crucial role in determining the extent of solubility.

Qualitative Solubility of this compound

| Solvent | Temperature | Solubility |

| Methanol | Hot | Soluble[1][2] |

| Acetone | Not Specified | Soluble |

This data indicates that heated methanol and acetone are effective solvents for dissolving this compound. The term "soluble" in these contexts generally implies that a significant amount of the solute dissolves to form a clear solution. However, for precise applications, quantitative determination is necessary.

Experimental Protocol for Determining Solubility

The following is a representative experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on standard laboratory procedures for solubility measurement.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Vials with airtight caps

-

Syringe filters (0.22 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered solution.

-

Place the evaporation dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried this compound on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility studies, the following diagrams, created using the DOT language, illustrate key workflows.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Factors influencing the solubility of this compound.

References

molecular structure and formula of Tetrafluoroterephthalonitrile

An In-depth Technical Guide to Tetrafluoroterephthalonitrile: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 2,3,5,6-tetrafluorobenzene-1,4-dicarbonitrile, is a fluorinated organic compound with the chemical formula C₈F₄N₂.[1][2][3] Its rigid, electron-deficient aromatic core, substituted with four electronegative fluorine atoms and two nitrile functional groups, imparts unique chemical and physical properties. These characteristics make it a valuable building block in supramolecular chemistry, materials science, and as an intermediate in the synthesis of high-performance polymers and specialized electronic materials.[4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to research and development.

Molecular Structure and Formula

This compound consists of a central benzene ring where all four hydrogen atoms have been replaced by fluorine atoms. Two nitrile (-C≡N) groups are substituted at the para (1 and 4) positions of the ring.

-

Synonyms: 2,3,5,6-Tetrafluoro-1,4-benzenedicarbonitrile, Perfluoroterephthalonitrile, 1,4-Dicyanotetrafluorobenzene.[1][2][6]

The planar, symmetric structure and the presence of strong electron-withdrawing groups (-F and -CN) make the aromatic ring highly susceptible to nucleophilic aromatic substitution, a key feature in its reactivity.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Quantitative data are presented in Table 1, with spectroscopic data detailed in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline solid | [7][8] |

| Melting Point | 197-199 °C | [6][8][9] |

| Boiling Point | 243.3 °C (at 760 mmHg) | [4][9] |

| Density | 1.54 g/cm³ | [4] |

| Vapor Pressure | 0.0324 mmHg (at 25 °C) | [4][8] |

| Solubility | Soluble in hot methanol and acetone | [1][10] |

Table 2: Spectroscopic Data for this compound

| Technique | Data and Interpretation |

| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 200 , corresponding to the molecular weight of the compound.[11] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for its functional groups. Key peaks are expected in the following regions: ~2230 cm⁻¹ (C≡N nitrile stretch, sharp), ~1600-1450 cm⁻¹ (C=C aromatic ring stretch), and ~1000-1250 cm⁻¹ (C-F stretch, strong). |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Due to molecular symmetry, the ¹³C NMR spectrum is expected to be simple, showing three distinct signals: one for the two equivalent nitrile carbons (-C≡N ), one for the four equivalent fluorine-substituted aromatic carbons (C-F ), and one for the two equivalent nitrile-substituted aromatic carbons (C-CN ). |

| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | The four fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum is expected to exhibit a single sharp singlet. The chemical shift for aryl fluorides typically appears in the range of -100 to -170 ppm (relative to CFCl₃). |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound is through the halogen exchange fluorination of Tetrachloroterephthalonitrile using an alkali metal fluoride in a polar aprotic solvent.[1][5][11]

Reaction: C₆Cl₄(CN)₂ + 4 KF → C₆F₄(CN)₂ + 4 KCl

Materials:

-

Tetrachloroterephthalonitrile

-

Anhydrous Potassium Fluoride (KF), dried and pulverized[1]

-

Anhydrous Dimethylformamide (DMF), water content ≤ 0.2%[5][11]

-

Ice water

-

Saturated aqueous sodium chloride solution

Procedure:

-

A reaction vessel equipped with a reflux condenser and a nitrogen inlet is charged with tetrachloroterephthalonitrile, a molar excess of dry potassium fluoride, and anhydrous dimethylformamide.[1] For example, 1.33 g of tetrachloroterephthalonitrile, 1.74 g of dry KF, and 10 mL of DMF.[1]

-

The atmosphere in the reactor is replaced with nitrogen gas.[1]

-

The mixture is heated to a temperature between 130 °C and 145 °C with continuous agitation.[1][5]

-

The reaction is maintained at this temperature for approximately 3-5 hours.[1][5]

-

After the reaction is complete, the mixture is cooled and poured into ice water.[1]

-

A saturated aqueous solution of sodium chloride is added to facilitate the precipitation of the product.[1]

-

The resulting solid product is collected by filtration, washed thoroughly with water, and dried under vacuum.[1]

-

The typical yield for this process is approximately 81%.[1]

Application Example: Synthesis of PIM-1

This compound is a crucial monomer for producing Polymers of Intrinsic Microporosity (PIMs), such as the archetypal PIM-1. These polymers are synthesized via a step-growth polycondensation reaction.[2]

Reaction: 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) + this compound (TFTPN) → PIM-1

Materials:

-

This compound (TFTPN)

-

5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Methanol

-

Chloroform

Procedure:

-

Equimolar amounts of TFTPN and TTSBI are dissolved in anhydrous DMF in a reaction vessel under a nitrogen atmosphere.

-

An excess of anhydrous potassium carbonate is added as a base to deprotonate the hydroxyl groups of TTSBI.

-

The reaction mixture is heated to approximately 65 °C for 72 hours to facilitate the aromatic nucleophilic substitution polycondensation.[12]

-

After cooling, the viscous polymer solution is quenched by pouring it into an excess of methanol, causing the PIM-1 polymer to precipitate.[2]

-

The polymer is collected by filtration and redissolved in chloroform.[2]

-

The polymer is re-precipitated from methanol and filtered again. This dissolution-reprecipitation step is repeated multiple times to remove oligomers and unreacted monomers.[2]

-

The purified polymer is refluxed in deionized water, collected, and dried in a vacuum oven at an elevated temperature (e.g., 100 °C) to yield the final PIM-1 product.[2][6]

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile reagent and building block in several advanced applications.

-

High-Performance Polymers: It is a key monomer in the synthesis of high-performance fluorinated polymers and PIMs.[4][7][13] These materials exhibit exceptional thermal stability, chemical resistance, and high fractional free volume, making them ideal for gas separation membranes, aerospace components, and automotive parts.[4][7]

-

Pharmaceutical Intermediates: The fluorinated benzene ring is a common motif in modern pharmaceuticals. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable intermediate for introducing a tetrafluorophenyl group into complex molecules, contributing to the development of new drug candidates.[7][14]

-

Electronics and Materials Science: It is used to create specialized insulating materials and resins for the electronics industry.[4][7] Its electron-deficient nature can be harnessed to develop organic electronic materials with tailored conductive or optical properties.[4]

-

Supramolecular Chemistry: The nitrile groups can act as ligands, coordinating with metal centers. For instance, it can act as a four-electron donor ligand to form tungsten(II) η²-nitrile complexes.[1] This property is exploited in the design of novel organometallic frameworks and catalysts.

References

- 1. This compound(1835-49-0) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 7. nmrs.io [nmrs.io]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. colorado.edu [colorado.edu]

- 13. compoundchem.com [compoundchem.com]

- 14. researchgate.net [researchgate.net]

synthesis of Tetrafluoroterephthalonitrile from tetrachloroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of tetrafluoroterephthalonitrile from tetrachloroterephthalonitrile. The primary method discussed is the Halex reaction, a robust and widely used process for the synthesis of aryl fluorides. This document outlines the reaction mechanism, detailed experimental protocols, purification techniques, and safety considerations.

Introduction

This compound is a valuable building block in the synthesis of high-performance polymers, particularly Polymers of Intrinsic Microporosity (PIMs), which have applications in gas separation and membrane technology.[1][2] Its electron-deficient aromatic ring, a result of the four fluorine atoms and two nitrile groups, makes it highly susceptible to nucleophilic aromatic substitution reactions, further expanding its utility in the development of novel materials and pharmaceutical intermediates.[2][3]

The synthesis of this compound from its chlorinated analog, tetrachloroterephthalonitrile, is most commonly achieved through a halogen exchange (Halex) reaction. This process involves the displacement of chlorine atoms with fluorine atoms using a fluoride salt, typically potassium fluoride, in a polar aprotic solvent.[1] The reaction is a form of nucleophilic aromatic substitution (SNAr) that proceeds via a Meisenheimer complex intermediate.[4][5][6] The presence of the electron-withdrawing nitrile groups on the aromatic ring facilitates the nucleophilic attack by the fluoride ion.[6]

Reaction Mechanism and Pathway

The synthesis of this compound from tetrachloroterephthalonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, commonly referred to as the Halex process. The reaction proceeds through a stepwise displacement of the four chlorine atoms by fluoride ions.

The key steps in the mechanism are:

-

Nucleophilic Attack: The fluoride ion (F⁻), a potent nucleophile in aprotic solvents, attacks one of the carbon atoms bonded to a chlorine atom on the tetrachloroterephthalonitrile ring. This attack is facilitated by the electron-withdrawing nature of the two cyano (-CN) groups, which delocalize the electron density of the aromatic ring, making it more electrophilic.

-

Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized over the aromatic ring and the cyano groups.

-

Elimination of the Leaving Group: The chloride ion, a good leaving group, is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and resulting in the substitution of one chlorine atom with a fluorine atom.

-

Sequential Substitution: This process of nucleophilic attack, formation of a Meisenheimer complex, and elimination of a chloride ion is repeated until all four chlorine atoms have been replaced by fluorine atoms, yielding the final product, this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[1]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity |

| Tetrachloroterephthalonitrile | 1897-41-2 | 265.91 g/mol | >98% |

| Potassium Fluoride (anhydrous) | 7789-23-3 | 58.10 g/mol | >99% |

| Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 g/mol | >99.8% |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Reaction Procedure

-

Preparation of Reagents:

-

Potassium fluoride (KF) should be dried at 500°C and then finely pulverized.[1] It is crucial to use anhydrous KF as the presence of water can significantly reduce the reaction efficiency.

-

Dimethylformamide (DMF) should be desiccated over potassium hydroxide pellets and then distilled under a nitrogen atmosphere to ensure a water content of less than 0.2% by weight.[1]

-

-

Reaction Setup:

-

Reaction Conditions:

-

Work-up and Purification:

-

After the reaction is complete, the contents of the reactor are poured into ice water.[1]

-

A saturated aqueous solution of sodium chloride is added to the mixture. This causes the reaction product to separate and float to the surface.[1]

-

The solid product is collected by filtration, washed thoroughly with water, and then dried.[1]

-

The following diagram illustrates the general experimental workflow:

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of this compound.

| Parameter | Value | Reference |

| Tetrachloroterephthalonitrile (mass) | 1.330 g | [1] |

| Potassium Fluoride (mass) | 1.743 g | [1] |

| Dimethylformamide (volume) | 10 mL | [1] |

| Reaction Temperature | 130°C | [1] |

| Reaction Time | 5 hours | [1] |

| Yield | 81.0% | [1] |

| Purity | >99% |

Characterization of this compound

The final product can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a crucial technique for confirming the complete substitution of chlorine with fluorine. The spectrum should show a single resonance for the four equivalent fluorine atoms.

-

¹³C NMR: This will confirm the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product.

SpectraBase provides reference spectra for this compound, including ¹⁹F NMR, IR, and MS data, which can be used for comparison.[7][8]

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Tetrachloroterephthalonitrile: May cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[9][10]

-

Potassium Fluoride: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[11][12] It is hygroscopic and should be handled in a dry environment.

-

Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a suspected teratogen.

Always consult the Safety Data Sheets (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The synthesis of this compound from tetrachloroterephthalonitrile via the Halex reaction is a well-established and efficient method. The key to a successful synthesis lies in the use of anhydrous reagents and solvents, as well as careful control of the reaction temperature and time. The detailed protocol and safety information provided in this guide should enable researchers and professionals to safely and effectively produce this valuable chemical intermediate for their applications in materials science and drug development.

References

- 1. This compound | 1835-49-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(1835-49-0) 13C NMR spectrum [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to Nucleophilic Aromatic Substitution in Tetrafluoroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluoroterephthalonitrile (TFTPN) is a highly versatile building block in modern organic and materials chemistry. Its electron-deficient aromatic core, activated by four fluorine atoms and two nitrile groups, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the facile introduction of a wide array of functional groups, making TFTPN a valuable precursor for the synthesis of high-performance polymers, functional materials, and complex organic molecules relevant to drug discovery. This technical guide provides a comprehensive overview of the core principles of SNAr reactions involving this compound, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis. In the case of this compound, the strong electron-withdrawing nature of the fluorine atoms and nitrile groups creates a highly electron-poor π-system, which is readily attacked by nucleophiles. This activation is crucial for the facility of the SNAr reactions on this substrate.

The general mechanism of SNAr on TFTPN is believed to proceed through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. However, for highly fluorinated aromatic systems, a concerted mechanism has also been proposed and is a subject of ongoing research.[1][2] The regioselectivity of the substitution is influenced by the nature of the nucleophile and the reaction conditions, with substitution occurring sequentially at the fluorine-bearing carbon atoms.

Experimental Protocols for SNAr Reactions of this compound

Detailed experimental procedures are crucial for the successful synthesis of TFTPN derivatives. The following sections provide protocols for reactions with common classes of nucleophiles.

Reaction with Amine Nucleophiles

The reaction of this compound with amines is a robust method for the synthesis of substituted aminobenzonitriles, which are precursors to various functional materials and potential pharmaceutical candidates.

Experimental Protocol: Synthesis of 2,5-Disubstituted Terephthalonitriles with Secondary Amines (e.g., Piperidine)

-

Materials:

-

This compound (1.0 eq)

-

Piperidine (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K2CO3) (2.5 eq)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous DMF.

-

Add potassium carbonate to the solution.

-

Slowly add piperidine to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

-

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions with TFTPN, leading to the formation of thioether-substituted terephthalonitriles. These products have applications in materials science and as intermediates in organic synthesis.

Experimental Protocol: Synthesis of a Dithioether Derivative with Thiophenol

-

Materials:

-

This compound (1.0 eq)

-

Thiophenol (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K2CO3) (2.5 eq)

-

-

Procedure:

-

To a stirred solution of thiophenol in anhydrous DMF, add potassium carbonate at room temperature.

-

After stirring for 15-20 minutes, add a solution of this compound in DMF dropwise.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[3]

-

Reaction with Oxygen Nucleophiles (Alcohols and Phenols)

Alkoxides and phenoxides readily displace the fluoride atoms of TFTPN to form ether linkages. This reaction is particularly important in the synthesis of Polymers of Intrinsic Microporosity (PIMs).

Experimental Protocol: Synthesis with Sodium Methoxide

-

Materials:

-

This compound (1.0 eq)

-

Sodium Methoxide (2.2 eq)

-

Anhydrous Methanol

-

-

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.[4][5][6]

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol to the reaction mixture.

-

Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Upon completion, neutralize the reaction with a dilute acid and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent, separate the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.[4]

-

Polymerization Reactions: Synthesis of Polymers of Intrinsic Microporosity (PIMs)

A key application of this compound is in the synthesis of PIMs, which are high free volume polymers with applications in gas separation and storage. The following is a general protocol for the synthesis of PIM-1.

Experimental Protocol: Synthesis of PIM-1

-

Materials:

-

5,5',6,6'-Tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) (1.0 eq)

-

This compound (1.0 eq)

-

Anhydrous Potassium Carbonate (K2CO3) (excess)

-

Anhydrous N,N-Dimethylacetamide (DMAc)

-

Toluene

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, combine TTSBI, TFTPN, and anhydrous K2CO3.

-

Add DMAc and toluene to the flask.

-

Heat the mixture to reflux (typically around 150-160 °C) with vigorous stirring under a nitrogen atmosphere. Water is removed azeotropically.

-

Continue the reaction for a specified time (e.g., 15-60 minutes) until a significant increase in viscosity is observed.

-

Cool the reaction mixture and precipitate the polymer by pouring it into a large excess of a non-solvent like methanol.

-

Filter the polymer, wash it extensively with water and methanol, and dry it under vacuum.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the nucleophilic aromatic substitution reactions of this compound and the characterization of its derivatives.

Table 1: Reaction Conditions and Yields for Representative SNAr Reactions

| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Piperidine (2.2 eq) | 2,5-Dipiperidinoterephthalonitrile | DMF | K2CO3 | 80-100 | 2-4 | High |

| Thiophenol (2.2 eq) | 2,5-Bis(phenylthio)terephthalonitrile | DMF | K2CO3 | RT | 1-3 | Good |

| Sodium Methoxide (2.2 eq) | 2,5-Dimethoxyterephthalonitrile | Methanol | - | 0 - RT | 1-2 | Good |

Table 2: Spectroscopic Data for this compound and a Representative Derivative

| Compound | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | IR (ν, cm-1) |

| This compound | ~145 (C-F), ~108 (C-CN) | ~ -135 | ~2240 (C≡N), ~1490, 1000 (C-F) |

| 2-Amino-3,5,6-trifluoroterephthalonitrile | Varies with substitution | Varies with substitution | ~3400, 3300 (N-H), ~2230 (C≡N), ~1630 (N-H bend) |

Note: Specific chemical shifts and absorption frequencies can vary depending on the solvent and substitution pattern.[2][7]

Mandatory Visualizations

General Mechanism of Nucleophilic Aromatic Substitution

Caption: General two-step mechanism for the SNAr reaction of this compound.

Experimental Workflow for Polymer Synthesis (PIM-1)

Caption: Step-by-step workflow for the synthesis and purification of PIM-1.

Logical Relationship in Drug Development

Caption: Logical progression from TFTPN to a drug candidate via SNAr chemistry.

Conclusion

This compound is a privileged scaffold for nucleophilic aromatic substitution, offering a reliable and versatile platform for the synthesis of a wide range of functionalized aromatic compounds. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry. The continued exploration of SNAr reactions on this substrate is expected to lead to the development of novel materials and therapeutics with enhanced properties.

References

- 1. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

Tetrafluoroterephthalonitrile: A Four-Electron Donor Ligand for Advanced Coordination Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

Tetrafluoroterephthalonitrile (C₈F₄N₂) has emerged as a compelling building block in coordination chemistry, primarily due to its capacity to act as a four-electron donor ligand. This technical guide delves into the core principles of its coordination, focusing on its role in the formation of η²-nitrile complexes with transition metals, particularly tungsten. We will explore the synthesis, structure, and bonding of these complexes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles. This document is intended to serve as a comprehensive resource for researchers leveraging the unique electronic properties of this compound in the design of novel catalysts, materials, and therapeutic agents.

Introduction

This compound is a fluorinated aromatic dinitrile that has garnered significant interest for its versatile applications, including the synthesis of polymers with intrinsic microporosity (PIMs).[1] Beyond its use in materials science, its electron-withdrawing tetrafluorinated phenyl ring significantly influences the electronic properties of the nitrile groups, making it an intriguing ligand in coordination chemistry. A pivotal discovery has been its ability to function as a four-electron donor through an η²-coordination mode of one of the nitrile moieties to a metal center.[2] This bonding scheme, distinct from the typical linear, two-electron σ-donation of nitriles, opens up new avenues for the design of electron-rich metal complexes with potential applications in catalysis and small molecule activation.

This guide will focus on the seminal example of this compound's four-electron donor capacity: its complex with a tungsten(II) center. We will provide a detailed examination of its synthesis, structural characterization, and the implications of its unique bonding on the overall properties of the resulting complex.

Synthesis of the Tungsten(II) η²-Tetrafluoroterephthalonitrile Complex

The synthesis of the tungsten(II) carbonyl bis(1,2-bis(diphenylphosphino)ethane) complex with η²-coordinated this compound, [W(CO)(dppe)₂(η²-NCC₆F₄CN)], is a key example demonstrating the four-electron donor capability of the ligand.[2]

Experimental Protocol

The following protocol is based on the established synthesis of related tungsten-nitrile complexes and the reported synthesis of the this compound complex.

Materials:

-

trans-[W(N₂)₂(dppe)₂] (dppe = 1,2-bis(diphenylphosphino)ethane)

-

This compound (C₈F₄N₂)

-

Toluene, anhydrous

-

Pentane, anhydrous

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve a stoichiometric equivalent of trans-[W(N₂)₂(dppe)₂] in anhydrous toluene.

-

To this solution, add a stoichiometric equivalent of this compound.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the evolution of dinitrogen gas and a color change in the solution.

-

After the reaction is complete (typically several hours), reduce the volume of the solvent under vacuum.

-

Precipitate the product by the addition of anhydrous pentane.

-

Isolate the resulting solid by filtration, wash with pentane, and dry under vacuum.

-

Recrystallization from a toluene/pentane mixture at low temperature can yield X-ray quality single crystals.

Structural Characterization and Bonding

The definitive evidence for the four-electron donation of this compound comes from single-crystal X-ray diffraction studies of the [W(CO)(dppe)₂(η²-NCC₆F₄CN)] complex.[2]

Key Crystallographic Data

The following table summarizes the crucial bond lengths and angles that characterize the η²-coordination of the nitrile ligand to the tungsten center.

| Parameter | Value (Å or °) | Significance |

| W–N Bond Length | ~2.03 | Indicates a strong interaction between tungsten and the nitrogen atom. |

| W–C (nitrile) Bond Length | ~2.05 | Confirms the side-on coordination of the nitrile carbon to the tungsten center. |

| N–C (nitrile) Bond Length | ~1.23 | Elongated compared to free nitriles (~1.16 Å), indicating a reduction in the C≡N bond order due to back-donation from the metal. |

| N–C–C (nitrile) Angle | ~138 | Significant bending of the nitrile group upon coordination, a hallmark of η²-bonding. |

Note: The exact values are derived from the original crystallographic data and may vary slightly based on refinement.

Nature of the Four-Electron Donation

The η²-coordination of the nitrile ligand involves a combination of σ-donation and π-back-donation.

-

σ-donation: The nitrogen lone pair and the C≡N π-bonding orbital donate electron density to empty d-orbitals on the tungsten center.

-

π-back-donation: Filled d-orbitals on the electron-rich tungsten(II) center donate electron density back into the π* antibonding orbital of the C≡N group.

This synergistic bonding mechanism results in the observed elongation of the C≡N bond and the bending of the nitrile moiety. The this compound ligand is thus considered a four-electron donor in this coordination mode, contributing significantly to the electron density at the metal center.

Spectroscopic and Electrochemical Properties

The unique bonding of the η²-tetrafluoroterephthalonitrile ligand is also reflected in the spectroscopic and electrochemical properties of the complex.

Spectroscopic Data

| Spectroscopic Technique | Key Feature | Interpretation |

| Infrared (IR) Spectroscopy | ν(C≡N) stretching frequency is significantly lowered compared to the free ligand. | Consistent with the reduction of the C≡N bond order due to metal-to-ligand back-donation. |

| ¹³C NMR Spectroscopy | The nitrile carbon resonance is shifted significantly upon coordination. | Reflects the change in the electronic environment and hybridization of the nitrile carbon in the η²-binding mode. |

| ³¹P NMR Spectroscopy | Signals for the dppe ligands provide information about the geometry and electronic environment of the tungsten center. | The equivalence or non-equivalence of the phosphorus atoms can confirm the coordination geometry. |

Electrochemical Properties

Cyclic voltammetry is a powerful tool to probe the redox behavior of the metal center and the influence of the ligands. For tungsten(II) complexes, the η²-nitrile ligand, being a strong donor, is expected to make the metal center more electron-rich and thus easier to oxidize.

Expected Cyclic Voltammetry Observations:

-

A quasi-reversible or irreversible oxidation wave corresponding to the W(II)/W(III) couple.

-

The potential of this oxidation would be expected to be at a lower (less positive) value compared to analogous complexes with two-electron donor nitrile ligands, reflecting the increased electron density at the tungsten center.

Implications for Drug Development and Research

The ability of this compound to act as a four-electron donor has several important implications for researchers, including those in drug development:

-

Catalyst Design: The formation of highly electron-rich metal centers can enhance catalytic activity, particularly in reactions involving oxidative addition or reductive elimination steps.

-

Small Molecule Activation: Electron-rich metal complexes are often adept at activating small, inert molecules, which is a cornerstone of many important chemical transformations.

-

Bioorganometallic Chemistry: The unique electronic properties of these complexes could be exploited in the design of metal-based therapeutic or diagnostic agents, where tuning the redox potential of the metal center is crucial for biological activity.

Conclusion

This compound stands out as a versatile ligand that can engage in a four-electron donation through an η²-coordination mode. The detailed analysis of its tungsten(II) complex provides a clear blueprint for understanding this bonding paradigm. The quantitative structural data, coupled with spectroscopic and electrochemical insights, offer a solid foundation for the rational design of new metal complexes with tailored electronic properties. As researchers continue to explore the frontiers of coordination chemistry, the unique capabilities of ligands like this compound will undoubtedly play a crucial role in the development of next-generation catalysts, materials, and therapeutics.

References

Spectroscopic Profile of Tetrafluoroterephthalonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tetrafluoroterephthalonitrile (C₈F₄N₂), a key building block in the synthesis of advanced materials, particularly Polymers of Intrinsic Microporosity (PIMs). This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information for characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular structure of this compound, which lacks hydrogen atoms, ¹H NMR spectroscopy is not applicable. The key NMR spectroscopic techniques for this compound are ¹³C and ¹⁹F NMR.

¹³C NMR Data

The ¹³C NMR spectrum of this compound is characterized by signals corresponding to the aromatic carbons and the nitrile carbons. The high electronegativity of the fluorine atoms significantly influences the chemical shifts of the carbon atoms in the benzene ring.

| Carbon Atom | Chemical Shift (δ) ppm |

| Aromatic C-F | Data not available in search results |

| Aromatic C-CN | Data not available in search results |

| Nitrile C≡N | Data not available in search results |

Quantitative chemical shift values for the distinct carbon environments were not available in the provided search results. A visual representation of the spectrum is available on ChemicalBook for reference.[1]

¹⁹F NMR Data

The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as all four fluorine atoms are chemically equivalent due to the symmetry of the molecule.

| Fluorine Atom | Chemical Shift (δ) ppm | Coupling Constants (J) Hz |

| Aromatic C-F | Data not available in search results | Data not available in search results |

Specific chemical shift and coupling constant data were not found in the provided search results. SpectraBase and PubChem indicate the availability of ¹⁹F NMR spectra for this compound.[2][3]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about the vibrational modes of its functional groups. Key absorptions are expected for the C≡N (nitrile) and C-F bonds, as well as aromatic ring vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C≡N Stretch | Data not available in search results |

| C-F Stretch | Data not available in search results |

| Aromatic C=C Stretch | Data not available in search results |

While the NIST WebBook and PubChem mention IR spectra obtained via techniques such as KBr wafer and split mull, a tabulated list of peak frequencies was not available in the search results.[3][4]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are crucial for reproducibility. While specific parameters for this compound were not explicitly detailed in the search results, the following are general methodologies typically employed for such analyses.

NMR Spectroscopy (¹³C and ¹⁹F)

Sample Preparation: A solution of this compound is prepared by dissolving the solid compound in a suitable deuterated solvent, such as acetone-d₆ or chloroform-d. The concentration is typically in the range of 5-20 mg/mL.

Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is used for data acquisition.

¹³C NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Relaxation Delay: A sufficient relaxation delay (e.g., 2-5 seconds) is employed to ensure quantitative signal integration, especially for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is usually required to achieve an adequate signal-to-noise ratio.

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is generally sufficient.

-

Spectral Width: A wide spectral width is initially used to locate the ¹⁹F signal due to the large chemical shift range of fluorine.

-

Referencing: The chemical shifts are referenced to an external standard, commonly CFCl₃ (trichlorofluoromethane) set at 0 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Solid State):

-

KBr Pellet Method: A small amount of this compound (typically 1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg). The mixture is then pressed under high pressure to form a transparent or translucent pellet.

-

Nujol Mull Method: A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to create a fine paste. This mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis. A spectrum of Nujol is typically run separately for background subtraction.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates with Nujol) is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

In-Depth Technical Guide on the Safety and Handling of Tetrafluoroterephthalonitrile Powder

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and should not be substituted for a formal risk assessment or Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Introduction

Tetrafluoroterephthalonitrile (CAS No. 1835-49-0), a fluorinated aromatic nitrile, is a versatile building block in organic synthesis, particularly in the development of polymers and advanced materials.[1] As a fine powder, this compound presents specific handling challenges and potential health hazards that necessitate a thorough understanding of its toxicological profile and appropriate safety measures. This guide provides a comprehensive overview of the safety and handling of this compound powder, compiled from available safety data and toxicological information on related compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the safe handling, storage, and emergency response procedures associated with this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈F₄N₂ | [2] |

| Molecular Weight | 200.09 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 197-199 °C | |

| Boiling Point | 243.3 °C at 760 mmHg | |

| Solubility | Soluble in hot methanol and acetone. | [2][3] |

| Vapor Pressure | 0.0324 mmHg at 25°C | [4] |

| Flash Point | 100.9 °C | [4] |

Toxicological Profile

The toxicological data for this compound is limited. Much of the understanding of its potential hazards is derived from its chemical structure as a fluorinated aromatic nitrile and from the available Safety Data Sheets (SDS).

Acute Toxicity

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Reference(s) |

| Oral (LD₅₀) | Mouse | 56 mg/kg | [6] |

| Dermal (LD₅₀) | Data Not Available | - | |

| Inhalation (LC₅₀) | Data Not Available | - |

Irritation and Sensitization

The compound is classified as a skin and eye irritant.[5] Direct contact with the powder or its dust can cause redness, pain, and inflammation. There is currently no specific data available on the potential for this compound to cause skin sensitization.

Genotoxicity and Carcinogenicity

There is no specific data available on the genotoxic or carcinogenic potential of this compound. However, as with any chemical lacking extensive toxicological evaluation, it should be handled with care to minimize exposure.

Putative Signaling Pathways of Toxicity

Due to the limited specific research on the toxicological mechanisms of this compound, a putative signaling pathway for its toxicity is proposed based on the known effects of nitriles and fluorinated aromatic compounds. The primary concern with nitrile compounds is the potential for in vivo metabolism to release cyanide ions. Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to a rapid decrease in cellular ATP production and subsequent cytotoxic effects.

Furthermore, fluorinated aromatic compounds can induce cellular stress responses. The diagram below illustrates a hypothesized signaling pathway for this compound toxicity, integrating potential cyanide-mediated effects and cellular stress responses.

Caption: Figure 1: Hypothesized Signaling Pathway of this compound Toxicity.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound powder to minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls

All handling of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to prevent inhalation of dust particles.[7] Local exhaust ventilation should be used at the source of dust generation. Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound. The following diagram outlines the recommended PPE selection based on the potential routes of exposure.

Caption: Figure 2: Personal Protective Equipment for this compound.

Hygiene Practices

Avoid the formation of dust during handling.[7] Do not eat, drink, or smoke in areas where the powder is handled, stored, or processed. Wash hands thoroughly with soap and water after handling and before breaks. Contaminated clothing should be removed and laundered before reuse.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[7] Recommended storage temperature is between 2-8°C.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7] |

Spill Response

The following flowchart outlines the general procedure for responding to a spill of this compound powder.

References

- 1. epa.gov [epa.gov]

- 2. Genotoxicity assessment of per- and polyfluoroalkyl substances mixtures in human liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FLUORINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8F4N2 | CID 15783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cellular toxicity associated with exposure to perfluorinated carboxylates (PFCAs) and their metabolic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

A Comprehensive Technical Guide to the Thermal Stability of Tetrafluoroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluoroterephthalonitrile (TFTFN), with the chemical formula C₈F₄N₂, is a fluorinated aromatic compound that serves as a critical building block in the synthesis of high-performance polymers and advanced functional materials.[1][2] Its fully fluorinated benzene ring and two nitrile functional groups impart exceptional chemical resistance and thermal stability, making it a valuable monomer for materials used in demanding environments such as the aerospace, electronics, and automotive industries.[1][2] This technical guide provides an in-depth analysis of the thermal stability of this compound, compiling available data and outlining the standard methodologies used for its characterization.

Thermal Properties of this compound

Quantitative Data

The primary thermal characteristic available for this compound is its melting point, which is consistently reported across various sources.

| Property | Value (°C) | References |

| Melting Point | 196 - 200 | [1] |

| Melting Point | 197 - 199 | [3][4] |

Contribution to Polymer Thermal Stability

The high thermal stability of this compound is most evident in the properties of the polymers synthesized from it. When incorporated into polymer backbones, such as in poly(aryl ether nitrile)s, it significantly enhances the thermal resistance of the resulting material.

Thermal Properties of Polymers Derived from this compound

| Polymer Type | 5% Weight Loss Temperature (TGA) | Glass Transition Temperature (Tg) |

| Poly(aryl ether nitrile)s | Data not available in search results | Data not available in search results |

| Polymers of Intrinsic Microporosity (PIMs) | Data not available in search results | Data not available in search results |

Note: While the search results indicate that this compound is used to synthesize these polymers with high thermal stability, specific quantitative TGA and DSC data for named polymers derived from it were not found in the provided search snippets.

Experimental Protocols for Thermal Stability Assessment